BIO5192

Description

Properties

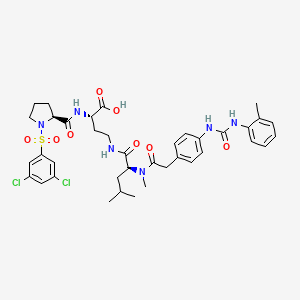

IUPAC Name |

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQBPRHHZPXCKZ-ZDCRTTOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46Cl2N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327613-57-0 | |

| Record name | BIO-5192 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIO-5192 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

BIO5192: A Deep Dive into its Mechanism of Action as a Potent VLA-4 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BIO5192 is a highly potent and selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). Its mechanism of action centers on the disruption of the interaction between VLA-4 and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interruption has profound implications for cell adhesion and migration, positioning BIO5192 as a valuable tool for research in hematology and immunology, with potential therapeutic applications in inflammatory diseases and stem cell mobilization. This guide provides a comprehensive overview of the mechanism of action of BIO5192, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the VLA-4/VCAM-1 Axis

The primary mechanism of action of BIO5192 is its high-affinity binding to VLA-4, which competitively inhibits the binding of VLA-4 to VCAM-1.[1][2][3] VLA-4 is an integrin expressed on the surface of various leukocytes, including lymphocytes and hematopoietic stem and progenitor cells (HSPCs), while VCAM-1 is expressed on the vascular endothelium, particularly at sites of inflammation, and on bone marrow stromal cells.[4][5] The interaction between VLA-4 and VCAM-1 is crucial for the adhesion of leukocytes to the blood vessel walls and their subsequent transmigration into tissues, as well as for the retention of HSPCs within the bone marrow niche.[4][5][6]

By blocking this interaction, BIO5192 effectively modulates cell trafficking. In the context of inflammation, it prevents the recruitment of inflammatory cells to affected tissues. In the hematopoietic system, it disrupts the anchor that holds HSPCs in the bone marrow, leading to their mobilization into the peripheral bloodstream.[1][3][6]

Quantitative Data

The potency and selectivity of BIO5192 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and In Vitro Inhibitory Activity of BIO5192

| Parameter | Value | Integrin Target | Reference |

| Dissociation Constant (Kd) | < 10 pM | α4β1 (VLA-4) | [2][3] |

| IC50 | 1.8 nM | α4β1 (VLA-4) | [1][3] |

| IC50 | 138 nM | α9β1 | [3] |

| IC50 | 1053 nM | α2β1 | [3] |

| IC50 | > 500 nM | α4β7 | [3] |

| IC50 | > 10,000 nM | αIIbβ3 | [3] |

Table 2: In Vivo Efficacy of BIO5192 in Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization

| Treatment | Effect on HSPC Mobilization | Animal Model | Reference |

| BIO5192 (single dose) | 30-fold increase over basal levels | Murine | [1][3][7] |

| BIO5192 + Plerixafor (AMD3100) | 3-fold additive effect compared to single agents | Murine | [3] |

| BIO5192 + G-CSF + Plerixafor | 17-fold enhancement compared to G-CSF alone | Murine | [6] |

Signaling Pathways and Experimental Workflows

VLA-4/VCAM-1 Signaling Pathway

The interaction between VLA-4 and VCAM-1 triggers intracellular signaling cascades that are essential for cell adhesion and migration. BIO5192, by blocking this initial binding event, prevents the downstream signaling that leads to firm adhesion and transmigration of leukocytes, and the retention of HSPCs in the bone marrow.

Caption: Inhibition of the VLA-4/VCAM-1 interaction by BIO5192.

Experimental Workflow for Assessing HSPC Mobilization

A common experimental workflow to evaluate the efficacy of BIO5192 in mobilizing HSPCs involves treating mice with the compound and subsequently quantifying the number of progenitor cells in the peripheral blood using colony-forming unit (CFU) assays.

Caption: Workflow for Hematopoietic Stem and Progenitor Cell (HSPC) mobilization assay.

Detailed Experimental Protocols

In Vitro Cell Adhesion Assay

This protocol is designed to assess the ability of BIO5192 to inhibit the adhesion of VLA-4-expressing cells to fibronectin, a ligand for VLA-4.

Materials:

-

VLA-4 expressing cell line (e.g., Jurkat cells)

-

Fibronectin

-

96-well microplates

-

Bovine Serum Albumin (BSA)

-

Calcein-AM (or other fluorescent cell stain)

-

BIO5192

-

Phorbol 12-myristate 13-acetate (PMA) (optional, for cell activation)

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Label the VLA-4 expressing cells with Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer and pre-incubate with varying concentrations of BIO5192 for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included. For activated adhesion, PMA can be added during this step.

-

Wash the blocked plate and add the cell suspension (containing BIO5192 or vehicle) to the wells.

-

Allow the cells to adhere for 30-60 minutes at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Calculate the percentage of adhesion relative to the vehicle control.

Murine Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization Assay

This protocol details the in vivo assessment of HSPC mobilization induced by BIO5192 in a murine model.

Materials:

-

C57BL/6 mice

-

BIO5192

-

Vehicle control

-

Materials for retro-orbital or tail vein blood collection

-

Red blood cell lysis buffer

-

Methylcellulose-based medium for CFU assay (e.g., MethoCult™)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Administer BIO5192 (e.g., 1-10 mg/kg) or vehicle to C57BL/6 mice via an appropriate route (e.g., intravenous or subcutaneous injection).

-

At various time points post-administration (e.g., 1, 3, 6 hours), collect peripheral blood from the mice.

-

Lyse the red blood cells using a lysis buffer.

-

Wash and resuspend the remaining mononuclear cells in an appropriate medium.

-

Perform a cell count.

-

Plate a known number of mononuclear cells in a methylcellulose-based medium supplemented with appropriate cytokines to support the growth of different hematopoietic lineages (e.g., CFU-GM, BFU-E, CFU-GEMM).

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.

-

Count the number of colonies of each type under a microscope.

-

Calculate the number of HSPCs per milliliter of peripheral blood.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general outline for inducing EAE in mice to study the therapeutic potential of BIO5192 in a model of multiple sclerosis.

Materials:

-

C57BL/6 mice

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

BIO5192

-

Vehicle control

-

Clinical scoring system for EAE

Procedure:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

On day 0 and day 2, administer PTX intraperitoneally.

-

Begin treatment with BIO5192 or vehicle at a predetermined time point (e.g., at the time of immunization for a prophylactic study, or at the onset of clinical signs for a therapeutic study).

-

Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and record the scores using a standardized scale (e.g., 0-5).

-

Continue monitoring and treatment for the duration of the experiment (typically 21-28 days).

-

Analyze the data by comparing the clinical scores, disease incidence, and day of onset between the BIO5192-treated and vehicle-treated groups.

Conclusion

BIO5192 is a powerful and specific inhibitor of the VLA-4/VCAM-1 interaction. Its ability to disrupt this crucial cell adhesion pathway underscores its utility as a research tool for dissecting the roles of VLA-4 in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted applications of BIO5192, from investigating the fundamental mechanisms of cell migration to developing novel therapeutic strategies for inflammatory diseases and hematopoietic disorders.

References

- 1. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crosstalk between CXCR4/SDF-1 and VLA-4/VCAM-1 pathways regulates neutrophil retention in the bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. ashpublications.org [ashpublications.org]

The Role of BIO5192 in Integrin α4β1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIO5192, a potent and selective small-molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows.

Introduction to Integrin α4β1 and its Therapeutic Relevance

Integrin α4β1 is a heterodimeric cell surface receptor that plays a pivotal role in cell-cell and cell-extracellular matrix interactions. It is primarily expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils. The primary ligand for α4β1 is the Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells in response to inflammatory signals. The interaction between α4β1 on leukocytes and VCAM-1 on the endothelium is a critical step in the process of leukocyte extravasation, where these immune cells move from the bloodstream into tissues.[1] This process is central to the inflammatory cascade in a variety of autoimmune diseases.

Given its crucial role in leukocyte trafficking to sites of inflammation, integrin α4β1 has emerged as a key therapeutic target for a range of inflammatory and autoimmune disorders, most notably multiple sclerosis (MS) and Crohn's disease. By blocking the α4β1-VCAM-1 interaction, therapeutic agents can prevent the infiltration of pathogenic leukocytes into the central nervous system and other tissues, thereby mitigating the inflammatory damage that drives these diseases.

BIO5192: A Potent and Selective α4β1 Inhibitor

BIO5192 is a small-molecule antagonist of integrin α4β1.[1] Its chemical name is 2(S)-[[1-(3,5-dichlorobenzenesulfonyl)-pyrrolidine-2(S)-carbonyl]-amino]-4-[4-methyl-2(S)-(methyl-[2-[4-(3-o-tolyl-ureido)-phenyl]-acetyl]-amino)-pentanoylamino]-butyric acid.[1] As a small molecule, BIO5192 offers potential advantages over biologic inhibitors, such as monoclonal antibodies, including the possibility of oral administration and different pharmacokinetic and pharmacodynamic profiles.

Mechanism of Action

BIO5192 functions as a competitive inhibitor of the α4β1 integrin. It binds to the α4 subunit, sterically hindering the interaction with its natural ligand, VCAM-1. Unlike some monoclonal antibody inhibitors, BIO5192 does not induce the internalization of the α4β1 receptor from the cell surface.[1] This means that its inhibitory effect is directly related to its concentration and binding affinity at the receptor site. The blockade of the α4β1/VCAM-1 interaction by BIO5192 prevents the adhesion and subsequent transmigration of leukocytes across the vascular endothelium into inflamed tissues.

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and in vivo efficacy of BIO5192.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for α4β1 | <10 pM | [1] |

| IC50 for α4β1 | 1.8 nM | |

| IC50 for α9β1 | 138 nM | |

| IC50 for α2β1 | 1053 nM | |

| IC50 for α4β7 | >500 nM | |

| IC50 for αIIbβ3 | >10,000 nM |

Table 1: Binding Affinity and Selectivity of BIO5192

| Study Type | Model | Dosing Regimen | Key Findings | Reference |

| In vivo Efficacy | Rat Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg; s.c; bid; during days 5 through 14 | Delayed onset of paralysis by 3 days. | |

| Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization | Murine | 1 mg/kg; i.v. | 30-fold increase in mobilization of murine HSPCs over basal levels. | |

| Combination HSPC Mobilization | Murine | BIO5192 (1 mg/kg; i.v.) + Plerixafor (5 mg/kg; s.c.) | Additive effect on progenitor mobilization. |

Table 2: In Vivo Efficacy of BIO5192

| Parameter | Dose | Value | Reference |

| Terminal Half-life (i.v.) | 1 mg/kg | 1.1 hours | |

| Half-life (s.c.) | 3 mg/kg | 1.7 hours | |

| Half-life (s.c.) | 10 mg/kg | 2.7 hours | |

| Half-life (s.c.) | 30 mg/kg | 4.7 hours | |

| AUC (s.c.) | 3 mg/kg | 5,460 hng/ml | |

| AUC (s.c.) | 30 mg/kg | 14,175 hng/ml |

Table 3: Pharmacokinetic Properties of BIO5192

Signaling Pathways and Experimental Workflows

Integrin α4β1 Signaling Pathway

Integrin α4β1, upon binding to VCAM-1, initiates a downstream signaling cascade that is crucial for cell adhesion, migration, and survival. A key aspect of this signaling is the activation of non-receptor tyrosine kinases, particularly Focal Adhesion Kinase (FAK) and Src. While α5β1 integrin signaling is heavily dependent on FAK, studies have shown that α4β1 can promote cell motility through a FAK-independent mechanism that involves the direct activation of Src.[2][3] This α4 cytoplasmic domain-specific activation of Src leads to the phosphorylation of downstream targets like p130Cas and the subsequent activation of Rac GTPase, which are critical for cytoskeletal reorganization and cell migration.[2]

Caption: Integrin α4β1 signaling cascade initiated by VCAM-1 binding and inhibited by BIO5192.

Experimental Workflow: In Vivo Hematopoietic Stem Cell Mobilization

The ability of BIO5192 to mobilize hematopoietic stem and progenitor cells (HSPCs) from the bone marrow to the peripheral blood is a key indicator of its in vivo activity. This is assessed by treating mice with BIO5192 and then quantifying the number of colony-forming units (CFUs) in the peripheral blood.[4]

Caption: Experimental workflow for assessing in vivo hematopoietic stem cell mobilization by BIO5192.

Experimental Protocols

VLA-4 Dependent Cell Adhesion Assay

This protocol is designed to quantify the adhesion of α4β1-expressing cells to VCAM-1 and to assess the inhibitory effect of compounds like BIO5192.

Materials:

-

96-well tissue culture plates

-

Recombinant human VCAM-1/Fc chimera protein

-

α4β1-expressing cells (e.g., Jurkat cells)

-

Calcein-AM fluorescent dye

-

BIO5192 or other test compounds

-

Assay buffer (e.g., PBS with Ca2+/Mg2+)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with recombinant VCAM-1/Fc at a concentration of 2 µg/mL in PBS.

-

Incubate the plate overnight at 4°C.

-

The following day, wash the wells three times with PBS.

-

Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 37°C.

-

Wash the wells three times with assay buffer.

-

-

Cell Preparation:

-

Label the α4β1-expressing cells with Calcein-AM dye according to the manufacturer's instructions.

-

Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of BIO5192 or a vehicle control for 30 minutes at room temperature.

-

-

Adhesion Assay:

-

Add 100 µL of the cell suspension to each VCAM-1-coated well.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

-

Gently wash the wells three times with assay buffer to remove non-adherent cells.

-

-

Quantification:

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence in each well using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

-

The fluorescence intensity is directly proportional to the number of adherent cells.

-

In Vivo Hematopoietic Stem Cell Mobilization Assay

This protocol details the in vivo procedure for evaluating the ability of BIO5192 to mobilize HSPCs.[4]

Materials:

-

C57BL/6 mice

-

BIO5192

-

Vehicle control (e.g., ethanol:propylene glycol:water)

-

Methylcellulose-based medium for CFU assays (e.g., MethoCult)

-

Recombinant cytokines (e.g., IL-3, IL-6, SCF)

-

14-day methylcellulose colony assay supplies

Procedure:

-

Animal Treatment:

-

Administer BIO5192 to C57BL/6 mice via intravenous (i.v.) or subcutaneous (s.c.) injection at the desired dose (e.g., 1 mg/kg).

-

Administer a vehicle control to a separate group of mice.

-

-

Blood Collection:

-

At various time points post-injection (e.g., 1, 3, 6, 24 hours), collect peripheral blood from the mice via cardiac puncture or retro-orbital bleeding.

-

Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Mononuclear Cell Isolation:

-

Lyse the red blood cells using a lysis buffer.

-

Isolate the mononuclear cells by centrifugation.

-

Wash the cells with PBS.

-

-

Colony-Forming Unit (CFU) Assay:

-

Resuspend the mononuclear cells in the methylcellulose-based medium supplemented with recombinant cytokines.

-

Plate the cell suspension in duplicate or triplicate in 35 mm culture dishes.

-

Incubate the dishes at 37°C in a 5% CO2 incubator for 7-14 days.

-

-

Data Analysis:

-

After the incubation period, count the number of colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.

-

Calculate the number of CFUs per milliliter of peripheral blood.

-

Compare the CFU counts between the BIO5192-treated and vehicle-treated groups to determine the extent of HSPC mobilization.

-

Conclusion

BIO5192 is a highly potent and selective small-molecule inhibitor of integrin α4β1. Its ability to effectively block the α4β1-VCAM-1 interaction without causing receptor internalization highlights its distinct mechanism of action. The quantitative data from in vitro and in vivo studies demonstrate its potential for therapeutic applications in inflammatory and autoimmune diseases where leukocyte trafficking plays a key pathogenic role. The detailed protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with BIO5192 and other α4β1 inhibitors. Further investigation into the clinical efficacy and safety of BIO5192 is warranted to fully elucidate its therapeutic potential.

References

- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrin alpha4beta1 promotes focal adhesion kinase-independent cell motility via alpha4 cytoplasmic domain-specific activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrin α4β1 Promotes Focal Adhesion Kinase-Independent Cell Motility via α4 Cytoplasmic Domain-Specific Activation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BIO5192 for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BIO5192, a potent and selective small molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This document details its mechanism of action, key applications in immunological research, and relevant experimental protocols, making it an essential resource for professionals in immunology and drug development.

Core Concepts: Understanding BIO5192 and its Target

BIO5192 is a highly selective antagonist of the VLA-4 integrin, a key cell adhesion molecule expressed on the surface of various leukocytes, including lymphocytes, monocytes, and hematopoietic stem and progenitor cells (HSPCs). VLA-4 plays a critical role in mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues during inflammatory responses and hematopoiesis. It achieves this by binding to its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and the CS1 domain of fibronectin in the extracellular matrix.

By blocking the interaction between VLA-4 and its ligands, BIO5192 effectively inhibits the trafficking of inflammatory cells and the retention of HSPCs in the bone marrow. This targeted mechanism of action underpins its therapeutic potential in autoimmune diseases and its utility as a tool for mobilizing HSPCs.

Quantitative Data Summary

The following tables summarize the key quantitative data for BIO5192, providing a clear comparison of its binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Binding Affinity and Selectivity of BIO5192

| Parameter | Value | Reference |

| Kd for α4β1 | <10 pM | [1] |

| IC50 for α4β1 | 1.8 nM | [1] |

| IC50 for α9β1 | 138 nM | [1] |

| IC50 for α2β1 | 1053 nM | [1] |

| IC50 for α4β7 | >500 nM | [1] |

| IC50 for αIIbβ3 | >10,000 nM | [1] |

Table 2: Pharmacokinetic Properties of BIO5192 in Mice

| Administration Route | Dose (mg/kg) | Terminal Half-life (hours) | AUC (h*ng/ml) | Reference |

| Intravenous (i.v.) | 1 | 1.1 | - | [2] |

| Subcutaneous (s.c.) | 3 | 1.7 | 5,460 | [2] |

| Subcutaneous (s.c.) | 10 | 2.7 | - | [2] |

| Subcutaneous (s.c.) | 30 | 4.7 | 14,175 | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the VLA-4 signaling pathway inhibited by BIO5192 and the workflows for key experimental protocols.

VLA-4 Signaling Pathway

Caption: VLA-4 signaling pathway inhibited by BIO5192.

Experimental Workflow: Cell Adhesion Assay

Caption: Workflow for a cell adhesion assay with BIO5192.

Experimental Workflow: Hematopoietic Stem Cell Mobilization

References

Investigating Cell Adhesion with BIO5192: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of BIO5192, a potent and selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). By disrupting the interaction between VLA-4 and its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), BIO5192 offers a powerful tool for investigating and modulating cell adhesion processes, particularly in the context of hematopoietic stem and progenitor cell (HSPC) mobilization.

Mechanism of Action: Targeting the VLA-4/VCAM-1 Axis

BIO5192 functions by competitively binding to the VLA-4 integrin, preventing its interaction with VCAM-1. This adhesion axis is crucial for the retention of HSPCs within the bone marrow niche. By inhibiting this interaction, BIO5192 effectively mobilizes HSPCs from the bone marrow into the peripheral bloodstream.[1][2][3] The high selectivity of BIO5192 for α4β1 over other integrins, such as α4β7, minimizes off-target effects and makes it a precise tool for studying VLA-4-mediated phenomena.[1]

Quantitative Data on BIO5192 Efficacy

The potency and selectivity of BIO5192 have been quantified in various studies. The following tables summarize key in vitro and in vivo data, demonstrating its efficacy in inhibiting cell adhesion and mobilizing hematopoietic stem cells.

Table 1: In Vitro Inhibitory Activity of BIO5192

| Target Integrin | IC50 (nM) | Reference |

| α4β1 (VLA-4) | 1.8 | [4][5][6] |

| α9β1 | 138 | [4] |

| α2β1 | 1053 | [4] |

| α4β7 | >500 | [4] |

| αIIbβ3 | >10,000 | [4] |

Table 2: In Vivo Efficacy of BIO5192 in Murine Models

| Treatment | Fold Increase in HSPC Mobilization (vs. Basal) | Reference |

| BIO5192 alone | 30-fold | [1][2] |

| BIO5192 + Plerixafor | Additive (3-fold increase over BIO5192 alone) | [1][2] |

| BIO5192 + G-CSF + Plerixafor | 17-fold increase over G-CSF alone | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide outlines for key experiments used to investigate the effects of BIO5192 on cell adhesion and HSPC mobilization.

VLA-4 Mediated Cell Adhesion Assay

This assay quantifies the ability of cells expressing VLA-4 to adhere to a substrate coated with a VLA-4 ligand, such as VCAM-1 or fibronectin, and the inhibitory effect of BIO5192 on this process.

Materials:

-

96-well tissue culture plates

-

Recombinant VCAM-1 or Fibronectin

-

VLA-4 expressing cells (e.g., Jurkat cells, primary hematopoietic cells)

-

BIO5192

-

Cell labeling dye (e.g., Calcein-AM)

-

Wash buffer (e.g., PBS with Ca2+/Mg2+)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with VCAM-1 or fibronectin solution and incubate. Block non-specific binding sites with a blocking agent like BSA.

-

Cell Preparation: Label VLA-4 expressing cells with a fluorescent dye such as Calcein-AM.

-

Treatment: Pre-incubate the labeled cells with varying concentrations of BIO5192 or a vehicle control.

-

Adhesion: Add the treated cells to the coated wells and incubate to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The reduction in fluorescence in BIO5192-treated wells compared to the control indicates the inhibition of cell adhesion.

In Vivo Hematopoietic Stem Cell Mobilization Assay

This protocol details the procedure for evaluating the ability of BIO5192 to mobilize HSPCs from the bone marrow to the peripheral blood in a murine model.

Materials:

-

Laboratory mice (e.g., C57BL/6)

-

BIO5192 sterile solution

-

Method for peripheral blood collection (e.g., retro-orbital bleeding)

-

Red blood cell lysis buffer

-

Flow cytometer

-

Antibodies for HSPC markers (e.g., Lineage, Sca-1, c-Kit)

-

Colony-forming unit (CFU) assay reagents

Procedure:

-

Animal Dosing: Administer BIO5192 to mice via an appropriate route (e.g., intravenous or subcutaneous injection).

-

Blood Collection: At various time points post-administration, collect peripheral blood from the mice.

-

Cell Preparation: Lyse red blood cells and prepare a single-cell suspension.

-

HSPC Quantification: Stain the cells with a cocktail of fluorescently-labeled antibodies against HSPC surface markers and analyze by flow cytometry to determine the number of mobilized HSPCs (Lin-Sca-1+c-Kit+ cells).

-

Functional Assay (CFU Assay): Plate the peripheral blood mononuclear cells in a semi-solid medium containing cytokines to promote the growth of hematopoietic colonies. The number of colonies formed is proportional to the number of functional progenitor cells mobilized.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the VLA-4 signaling pathway and the experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. VLA-4-mediated interactions between normal human hematopoietic progenitors and stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crosstalk between CXCR4/SDF-1 and VLA-4/VCAM-1 pathways regulates neutrophil retention in the bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hematopoietic Stem Cell Mobilization: A Clinical Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. Essential roles of VLA-4 in the hematopoietic system - PubMed [pubmed.ncbi.nlm.nih.gov]

BIO5192 and Lymphocyte Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of BIO5192 in the study of lymphocyte migration. BIO5192 is a potent and highly selective small-molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This integrin plays a critical role in the adhesion and migration of lymphocytes, making it a key target for therapeutic intervention in various inflammatory diseases. This document provides a comprehensive overview of BIO5192's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

BIO5192 functions by directly antagonizing the VLA-4 receptor, thereby preventing its interaction with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This blockade of the VLA-4/VCAM-1 axis disrupts the adhesion of lymphocytes to the vascular endothelium, a crucial step in their migration from the bloodstream into tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of BIO5192 in inhibiting lymphocyte adhesion and migration.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | < 10 pM | α4β1 integrin | [1][2] |

| IC50 (α4β1) | 1.8 nM | [2] | |

| IC50 (α9β1) | 138 nM | [2] | |

| IC50 (α2β1) | 1053 nM | [2] | |

| IC50 (α4β7) | > 500 nM | [2] | |

| IC50 (αIIbβ3) | > 10,000 nM | [2] |

Table 1: In Vitro Binding Affinity and Selectivity of BIO5192

| Experimental Condition | Inhibition | Cell Line | Ligand | Reference |

| Untreated | 43% | Murine A20 Lymphoma | Fibronectin | [3] |

| Phorbol 12-myristate 13-acetate–stimulated | 36% | Murine A20 Lymphoma | Fibronectin | [3] |

| Untreated | Inhibition of binding | Murine A20 Lymphoma | Soluble VCAM-1 | [3] |

Table 2: Inhibition of Lymphocyte Adhesion by BIO5192

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of BIO5192 on lymphocyte migration.

In Vitro Lymphocyte Adhesion Assay

This assay quantifies the ability of BIO5192 to inhibit the adhesion of lymphocytes to a substrate coated with a VLA-4 ligand.

Materials:

-

96-well microplate

-

BIO5192

-

Lymphocyte cell line (e.g., Jurkat, A20)

-

Recombinant VCAM-1 or fibronectin

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cell labeling dye (e.g., Calcein-AM)

-

Plate reader with fluorescence detection

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well microplate with recombinant VCAM-1 or fibronectin at a concentration of 1-10 µg/mL in PBS overnight at 4°C.

-

Wash the wells three times with PBS to remove any unbound ligand.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells again three times with PBS.

-

-

Cell Preparation and Labeling:

-

Culture lymphocytes to the desired confluency.

-

Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

-

Resuspend the labeled cells in an appropriate assay medium.

-

-

Inhibition with BIO5192:

-

Prepare serial dilutions of BIO5192 in the assay medium.

-

Pre-incubate the labeled lymphocytes with varying concentrations of BIO5192 or a vehicle control for 30 minutes at 37°C.

-

-

Adhesion and Quantification:

-

Add the pre-incubated cell suspension to the coated wells of the microplate.

-

Allow the cells to adhere for 30-60 minutes at 37°C.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Calculate the percentage of adhesion for each condition relative to the total number of cells added.

-

In Vitro Lymphocyte Migration (Transwell) Assay

This assay assesses the effect of BIO5192 on the chemotactic migration of lymphocytes across a porous membrane.

Materials:

-

Transwell inserts with a suitable pore size (e.g., 5 µm for lymphocytes)

-

24-well companion plates

-

BIO5192

-

Lymphocyte cell line or primary lymphocytes

-

Chemoattractant (e.g., CXCL12/SDF-1α)

-

Assay medium (e.g., RPMI-1640)

Protocol:

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add the chemoattractant solution to the lower chamber of the wells. Use a medium without a chemoattractant as a negative control.

-

Coat the top of the Transwell membrane with VCAM-1 or fibronectin (optional, to mimic endothelial adhesion).

-

-

Cell Preparation and Treatment:

-

Resuspend lymphocytes in the assay medium.

-

Treat the cells with different concentrations of BIO5192 or a vehicle control for 30 minutes at 37°C.

-

-

Migration:

-

Add the treated cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.

-

-

Quantification:

-

After the incubation period, carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a cell counter, flow cytometry, or a viability assay (e.g., MTT assay).

-

Calculate the percentage of migration inhibition for each BIO5192 concentration compared to the vehicle control.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: BIO5192 inhibits the binding of VLA-4 on lymphocytes to VCAM-1 on endothelial cells.

Experimental Workflow Diagram

Caption: Workflow for an in vitro lymphocyte transwell migration assay with BIO5192.

References

- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Efficacy of BIO5192

This technical guide provides a comprehensive overview of the preclinical data available for BIO5192, a potent and selective small molecule inhibitor of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the VLA-4 signaling pathway.

Mechanism of Action

BIO5192 functions by disrupting the interaction between VLA-4 and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is crucial for the adhesion and trafficking of various cell types, including hematopoietic stem and progenitor cells (HSPCs) and lymphocytes. By inhibiting this binding, BIO5192 can modulate cell adhesion-mediated processes, leading to the mobilization of cells from the bone marrow into the peripheral circulation and preventing the migration of inflammatory cells into tissues.[1][2]

Signaling Pathway

The VCAM-1/VLA-4 signaling axis is a key regulator of cell adhesion. The following diagram illustrates the mechanism of action of BIO5192 in disrupting this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of BIO5192.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Notes |

| Binding Affinity (Kd) | <10 pM | For α4β1 integrin.[3][4][5] |

| IC50 for α4β1 | 1.8 nM | Demonstrates high potency.[3][5][6] |

| IC50 for other integrins | α9β1: 138 nMα2β1: 1053 nMα4β7: >500 nMαIIbβ3: >10,000 nM | Shows high selectivity for α4β1.[6] |

| Inhibition of Cell Binding | 36-43% reduction | Murine A20 lymphoma cell binding to fibronectin.[1] |

Table 2: In Vivo Efficacy in HSPC Mobilization

| Treatment Group | Fold Increase in HSPCs (vs. baseline) | Peak Mobilization |

| BIO5192 (alone) | ~30-fold | 0.5 - 1 hour |

| BIO5192 + Plerixafor | 3-fold additive effect over single agents | 3 hours |

| G-CSF + BIO5192 + Plerixafor | 17-fold increase vs. G-CSF alone; 135-fold over baseline | Not specified |

Data from murine models.[1][2]

Table 3: Pharmacokinetic Properties in Mice

| Administration Route | Dose (mg/kg) | Terminal Half-life (hours) | AUC (h*ng/ml) |

| Intravenous (i.v.) | 1 | 1.1 | Not specified |

| Subcutaneous (s.c.) | 3 | 1.7 | 5,460 |

| Subcutaneous (s.c.) | 10 | 2.7 | Not specified |

| Subcutaneous (s.c.) | 30 | 4.7 | 14,175 |

AUC: Area Under the Curve.[3][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HSPC Mobilization Studies in Mice

-

Animal Model: Murine models were used to assess the mobilization of hematopoietic stem and progenitor cells.[1]

-

Drug Formulation and Administration:

-

Combination Therapies:

-

Outcome Measures:

-

Peripheral blood was collected at various time points post-administration.

-

The concentration of colony-forming units (CFU) per milliliter of blood was determined to quantify HSPC mobilization.[1]

-

Long-term repopulating ability was assessed through competitive transplantation assays and measurement of donor chimerism in recipient mice.[1]

-

Experimental Workflow for HSPC Mobilization

In Vitro Cell Adhesion Assay

-

Cell Line: Murine A20 lymphoma cell line, which expresses VLA-4.[1]

-

Procedure:

-

96-well plates were coated with fibronectin.

-

A20 cells were pre-treated with BIO5192 or a vehicle control.

-

In some experiments, cells were stimulated with phorbol 12-myristate 13-acetate (PMA) to activate VLA-4.

-

Cells were added to the fibronectin-coated plates and allowed to adhere.

-

Non-adherent cells were washed away.

-

The number of adherent cells was quantified to determine the effect of BIO5192 on VLA-4-mediated binding.[1]

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Animal Model: Rat model of EAE, which serves as a model for multiple sclerosis.[4]

-

Drug Administration: BIO5192 was administered subcutaneously, twice daily, from day 5 through day 14.[3][5]

-

Outcome Measures:

Conclusion

The preliminary studies on BIO5192 demonstrate its high potency and selectivity as a VLA-4 inhibitor. The available data strongly support its potential as a mobilizing agent for hematopoietic stem and progenitor cells, both as a monotherapy and in combination with other agents like plerixafor and G-CSF. Furthermore, its efficacy in the EAE model suggests a broader therapeutic potential in inflammatory and autoimmune diseases where VLA-4-mediated cell trafficking plays a pathogenic role. The detailed preclinical data presented in this guide provide a solid foundation for further investigation and development of BIO5192 as a novel therapeutic agent.

References

- 1. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

BIO5192: A Deep Dive into its Biological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of BIO5192, a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). We will delve into its mechanism of action, summarize key quantitative data, outline experimental protocols for its study, and visualize its role in relevant signaling pathways.

Core Mechanism of Action: Selective Inhibition of Integrin α4β1

BIO5192 functions as a high-affinity antagonist of the α4β1 integrin, a heterodimeric cell surface receptor crucial for cell-cell and cell-extracellular matrix (ECM) interactions.[1][2] Integrin α4β1 plays a pivotal role in inflammatory processes by mediating the migration and infiltration of lymphocytes into inflamed tissues.[1] It achieves this by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), expressed on the surface of endothelial cells.

Unlike some antibody-based inhibitors, BIO5192 blocks the α4β1/ligand interaction without inducing the internalization of the integrin receptor from the cell surface.[1] This specific mode of action allows for a reversible and controlled inhibition of α4β1-mediated cell adhesion.

Quantitative Biological Data

The potency and selectivity of BIO5192 have been characterized across various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Target | Notes |

| Kd | < 10 pM | Integrin α4β1 | Demonstrates very high binding affinity.[1][2][3][4] |

| IC50 | 1.8 nM | Integrin α4β1 | Potent inhibition of the target integrin.[2][3][4] |

| IC50 | 138 nM | Integrin α9β1 | ~77-fold selectivity over α9β1.[2] |

| IC50 | 1053 nM | Integrin α2β1 | ~585-fold selectivity over α2β1.[2] |

| IC50 | > 500 nM | Integrin α4β7 | High selectivity over the related α4β7 integrin.[2] |

| IC50 | > 10,000 nM | Integrin αIIbβ3 | Negligible activity against the platelet integrin αIIbβ3.[2] |

Table 2: In Vivo Pharmacokinetic Properties in Mice

| Dose & Route | Half-life (t1/2) | Area Under the Curve (AUC) |

| 1 mg/kg, i.v. | 1.1 hours | Not Reported |

| 3 mg/kg, s.c. | 1.7 hours | 5,460 hng/ml |

| 10 mg/kg, s.c. | 2.7 hours | Not Reported |

| 30 mg/kg, s.c. | 4.7 hours | 14,175 hng/ml |

Data sourced from MedchemExpress.[3][4]

Key Biological Functions and Therapeutic Implications

Mobilization of Hematopoietic Stem and Progenitor Cells (HSPCs)

A significant biological function of BIO5192 is its ability to induce the rapid mobilization of HSPCs from the bone marrow into the peripheral blood.[5][6] This effect is achieved by disrupting the interaction between VLA-4 on HSPCs and VCAM-1 in the bone marrow niche, a key axis for HSPC retention.

-

Efficacy: BIO5192 alone can induce a 30-fold increase in the mobilization of murine HSPCs.[3][4][6]

-

Synergy: When combined with Plerixafor (a CXCR4 antagonist), BIO5192 exhibits an additive effect on HSPC mobilization.[3][4][6] The combination of BIO5192, Plerixafor, and G-CSF can enhance mobilization by 17-fold compared to G-CSF alone.[6][7]

This property makes BIO5192 a promising candidate for applications in stem cell transplantation and gene therapy.

Anti-inflammatory Activity

By blocking the migration of lymphocytes into tissues, BIO5192 demonstrates potent anti-inflammatory effects. This has been particularly studied in the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1]

-

Efficacy in EAE: Treatment with BIO5192 has been shown to be efficacious in the rat EAE model, delaying the onset of paralysis.[1][3][4]

These findings suggest the therapeutic potential of BIO5192 in treating human inflammatory diseases.[1]

Experimental Protocols

In Vivo HSPC Mobilization in Mice

This protocol describes the general procedure for studying the mobilization of HSPCs in mice using BIO5192.

Materials:

-

BIO5192 (sterile powder)

-

Vehicle solution: ethanol:propylene glycol:water (10:36:54), pH 7.0

-

Syringes and needles for injection

-

Equipment for blood collection and cell counting

Procedure:

-

Reconstitution of BIO5192: Prepare a stock solution of BIO5192 by reconstituting the sterile powder in the vehicle solution to a final concentration of 200 μg/mL.[5]

-

Animal Dosing: Administer BIO5192 to mice via intravenous (i.v.) or subcutaneous (s.c.) injection at the desired dosage (e.g., 1-30 mg/kg).

-

Blood Collection: At specified time points post-injection, collect peripheral blood from the mice.

-

HSPC Quantification: Analyze the collected blood to quantify the number of mobilized HSPCs, typically by counting colony-forming units (CFU) or by flow cytometry for specific cell surface markers.

Cell Adhesion Assay

This protocol outlines a general method to assess the inhibitory effect of BIO5192 on VLA-4-mediated cell adhesion.

Materials:

-

VLA-4 expressing cells (e.g., murine A20 lymphoma cells or human Jurkat cells)[5]

-

Fibronectin-coated or VCAM-1/Fc chimera protein-coated plates

-

BIO5192

-

Cell culture medium and reagents

-

Plate reader for quantification

Procedure:

-

Cell Preparation: Culture and harvest VLA-4 expressing cells.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of BIO5192.

-

Adhesion: Seed the pre-incubated cells onto the fibronectin or VCAM-1 coated plates and allow them to adhere for a specific period.

-

Washing: Gently wash the plates to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. This can be done by staining the cells and measuring absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the IC50 value of BIO5192 by plotting the percentage of inhibition against the compound concentration.

Visualizing the Molecular and Experimental Landscape

To better understand the context of BIO5192's function, the following diagrams illustrate its mechanism of action and its application in experimental workflows.

Caption: Mechanism of BIO5192 action on α4β1 integrin.

References

- 1. An assessment of the mechanistic differences between two integrin alpha 4 beta 1 inhibitors, the monoclonal antibody TA-2 and the small molecule BIO5192, in rat experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

BIO5192: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO5192 is a potent and highly selective small molecule inhibitor of integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[1][2][3] VLA-4 plays a crucial role in cell adhesion and migration, and its involvement in inflammatory diseases and cancer has made it a significant therapeutic target.[4] These application notes provide a comprehensive overview of the in vivo applications of BIO5192, including detailed experimental protocols and relevant quantitative data to guide researchers in their study design.

Mechanism of Action

BIO5192 selectively binds to integrin α4β1 with high affinity (Kd < 10 pM), inhibiting its interaction with its primary ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin.[1][2][3] This blockade disrupts the adhesion and transmigration of leukocytes and cancer cells across the vascular endothelium, thereby modulating inflammatory responses and potentially inhibiting tumor metastasis and chemoresistance.[4][5]

VLA-4 Signaling Pathway

Caption: Inhibition of VLA-4 by BIO5192, blocking ligand binding and downstream signaling.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of BIO5192 from published in vivo studies.

Table 1: Pharmacokinetic Properties of BIO5192

| Administration Route | Dose (mg/kg) | Terminal Half-life (hours) | AUC (h*ng/ml) |

| Intravenous (i.v.) | 1 | 1.1 | Not Reported |

| Subcutaneous (s.c.) | 3 | 1.7 | 5,460 |

| Subcutaneous (s.c.) | 10 | 2.7 | Not Reported |

| Subcutaneous (s.c.) | 30 | 4.7 | 14,175 |

Data sourced from MedchemExpress.[1][2]

Table 2: In Vivo Efficacy of BIO5192

| Model | Species | Treatment | Dose/Regimen | Key Finding |

| Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization | Murine | BIO5192 | Not Specified | 30-fold increase in HSPC mobilization over basal levels.[1][2][5] |

| HSPC Mobilization | Murine | BIO5192 + Plerixafor | 1 mg/kg i.v. (BIO5192) + 5 mg/kg s.c. (Plerixafor) | 3-fold additive effect on progenitor mobilization.[1][5] |

| HSPC Mobilization | Murine | BIO5192 + Plerixafor + G-CSF | Not Specified | 17-fold enhancement in mobilization compared to G-CSF alone.[5][6] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | BIO5192 | 30 mg/kg s.c. (twice daily, days 5-14) | Delayed onset of paralysis.[1][2] |

Protocols for In Vivo Studies

The following protocols are generalized and should be adapted based on the specific research question, cell lines, and animal models used.

General In Vivo Experimental Workflow

Caption: A generalized workflow for in vivo studies investigating BIO5192 efficacy.

Protocol 1: Xenograft Tumor Model

This protocol outlines a study to evaluate the efficacy of BIO5192 in a subcutaneous xenograft mouse model.

1. Materials and Reagents:

-

BIO5192

-

Vehicle solution (e.g., 10% Ethanol, 36% Propylene Glycol, 54% Water, pH 7.0)[5]

-

VLA-4 expressing cancer cell line (e.g., B16-F10 melanoma, MOLM-13 leukemia)

-

Cell culture medium (specific to the cell line)

-

Matrigel (optional)

-

Immunocompromised mice (e.g., NSG, NOD/SCID)

-

Calipers for tumor measurement

-

Sterile syringes and needles

2. Animal Handling and Housing:

-

All animal procedures must be approved by the institution's Animal Care and Use Committee.

-

House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow for a minimum of one week of acclimatization before the start of the experiment.

3. Cell Preparation and Implantation:

-

Culture VLA-4 expressing cancer cells under standard conditions.

-

Harvest cells during the logarithmic growth phase and assess viability (should be >95%).

-

Resuspend cells in sterile, serum-free medium or PBS, potentially mixed with Matrigel to enhance tumor take rate.

-

Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, BIO5192 monotherapy, combination therapy).

5. Drug Preparation and Administration:

-

Prepare BIO5192 in the appropriate vehicle. A stock solution can be made in DMSO and then diluted.[1][3] For in vivo use, a formulation of ethanol, propylene glycol, and water has been reported.[5]

-

Based on pharmacokinetic data, a subcutaneous dose of 3-30 mg/kg can be considered.[1][2] The dosing frequency will depend on the half-life and study design (e.g., once or twice daily).

-

Administer the prepared solutions via the desired route (e.g., subcutaneous, intravenous).

6. Efficacy Assessment and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Observe animals for any clinical signs of toxicity.

-

The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specified maximum size or at a predetermined time point.

-

At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, flow cytometry).

Protocol 2: Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization

This protocol is for assessing the ability of BIO5192 to mobilize HSPCs into the peripheral blood.

1. Animals:

-

Use a suitable mouse strain, such as C57BL/6J.[5]

2. Drug Administration:

-

Administer BIO5192 via intravenous or subcutaneous injection. A dose of 1 mg/kg (i.v.) has been shown to be effective.[1][2]

-

For combination studies, Plerixafor (5 mg/kg, s.c.) can be co-administered.[1][5]

3. Sample Collection:

-

Collect peripheral blood at various time points post-injection (e.g., 1, 3, 6 hours) to determine the peak mobilization time.[5]

-

Blood can be collected via retro-orbital bleeding or other approved methods into tubes containing an anticoagulant (e.g., EDTA).

4. Analysis of HSPCs:

-

Perform a complete blood count (CBC) to determine the total white blood cell count.

-

Use flow cytometry to enumerate HSPCs in the peripheral blood. Stain cells with a cocktail of antibodies against lineage markers (Lin-), c-Kit, and Sca-1 to identify the LSK (Lin-Sca-1+c-Kit+) population, which is enriched for HSPCs.

Safety and Toxicology

While detailed toxicology studies for BIO5192 are not extensively reported in the provided search results, its mechanism of action as an integrin inhibitor suggests potential effects on immune cell trafficking. In a study on a rat model of EAE, BIO5192 was shown to induce leukocytosis, which was used as a pharmacodynamic marker of its activity.[4] Researchers should carefully monitor complete blood counts and perform histological analysis of lymphoid organs in long-term studies.

Conclusion

BIO5192 is a valuable research tool for investigating the roles of integrin α4β1 in various physiological and pathological processes. The protocols and data presented here provide a foundation for designing robust in vivo studies to explore its therapeutic potential in fields such as hematology, immunology, and oncology.

References

- 1. Inhibition of α4β1 integrin increases ovarian cancer response to carboplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of α4β1 integrin increases ovarian cancer response to carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective targeting of α4β1 integrin attenuates murine graft versus host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of VLA-4 (integrin α4β1) as a shared target for radiopharmaceutical therapy across solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BIO5192 in Hematopoietic Stem Cell Mobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO5192 is a potent and highly selective small molecule inhibitor of the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). VLA-4 plays a crucial role in the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche through its interaction with vascular cell adhesion molecule-1 (VCAM-1) on stromal cells. By disrupting this VLA-4/VCAM-1 axis, BIO5192 induces the rapid mobilization of HSPCs from the bone marrow into the peripheral blood.[1][2][3] These application notes provide detailed protocols for the use of BIO5192 in preclinical murine models for hematopoietic stem cell mobilization, including methodologies for assessing mobilization efficacy and the functional capacity of mobilized cells.

Mechanism of Action

Hematopoietic stem cells are retained in the bone marrow through a complex network of adhesion molecules. The interaction between VLA-4 on the surface of HSPCs and VCAM-1 on bone marrow stromal cells is a key component of this retention mechanism. BIO5192, by binding to VLA-4, competitively inhibits its interaction with VCAM-1, thereby disrupting the anchoring of HSPCs to the bone marrow stroma and facilitating their egress into the peripheral circulation.[1][4] This targeted disruption offers a rapid and efficient method for HSPC mobilization.

Data Presentation

The efficacy of BIO5192 for HSPC mobilization has been demonstrated in murine models, both as a single agent and in combination with other mobilizing agents. The following tables summarize the quantitative data from preclinical studies.

Table 1: Single-Agent and Combination Mobilization Efficacy of BIO5192 in Mice

| Treatment Group | Fold Increase in Peripheral Blood CFU-GM vs. Baseline |

| BIO5192 | 30-fold[1][2][3] |

| Plerixafor (AMD3100) | Varies by dose and route |

| BIO5192 + Plerixafor | 3-fold additive effect over single agents[1][2][3] |

| G-CSF | Varies with duration |

| G-CSF + BIO5192 + Plerixafor | 17-fold increase compared to G-CSF alone; 135-fold over baseline[1][2] |

CFU-GM: Colony-Forming Unit-Granulocyte/Macrophage

Experimental Protocols

Protocol 1: In Vivo Hematopoietic Stem Cell Mobilization in Mice

This protocol describes the procedure for inducing HSPC mobilization in mice using BIO5192.

Materials:

-

BIO5192

-

Vehicle solution: ethanol:propylene glycol:water (10:36:54), pH 7.0

-

Sterile syringes and needles for injection

-

Appropriate mouse strain (e.g., C57BL/6)

-

Equipment for intravenous or subcutaneous injection

-

Materials for peripheral blood collection (e.g., EDTA-coated micro-hematocrit tubes)

Procedure:

-

Preparation of BIO5192 Solution:

-

Reconstitute BIO5192 powder in the vehicle solution to the desired concentration (e.g., 200 µg/mL).[1]

-

Ensure the solution is sterile, for instance by using a 0.22 µm syringe filter.

-

-

Animal Preparation and Dosing:

-

Blood Collection:

-

Collect peripheral blood at the time of peak mobilization. For BIO5192 administered intravenously, peak mobilization occurs at 1 hour post-injection.[1]

-

For combination therapy with subcutaneous plerixafor, the peak is at 3 hours post-injection.[1]

-

Collect blood via retro-orbital bleeding or another approved method into EDTA-coated tubes to prevent coagulation.

-

-

Analysis:

-

Proceed with cell counting and subsequent assays such as the Colony-Forming Unit (CFU) assay (Protocol 2) or flow cytometry to quantify mobilized HSPCs.

-

Protocol 2: Colony-Forming Unit (CFU) Assay for Mobilized HSPCs

This assay quantifies the number of hematopoietic progenitors in the collected peripheral blood.

Materials:

-

Peripheral blood collected from mobilized mice

-

Red blood cell lysis buffer (e.g., ACK lysis buffer)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO)

-

35 mm culture dishes

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Preparation:

-

Lyse red blood cells from the peripheral blood sample using ACK lysis buffer.

-

Wash the remaining mononuclear cells with IMDM containing 2% FBS.

-

Perform a cell count to determine the concentration of nucleated cells.

-

-

Plating:

-

Dilute the cell suspension to the desired plating concentration.

-

Add the cells to the methylcellulose-based medium and vortex thoroughly.

-

Dispense the cell-methylcellulose mixture into 35 mm culture dishes.

-

-

Incubation:

-

Place the culture dishes in a humidified incubator at 37°C with 5% CO₂ for 10-14 days.

-

-

Colony Counting:

-

Using an inverted microscope, count the number of colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM).

-

Calculate the number of CFUs per milliliter of peripheral blood.

-

Protocol 3: Competitive Repopulating Assay

This assay assesses the long-term engraftment potential of BIO5192-mobilized HSPCs.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from mobilized donor mice (e.g., CD45.2+)

-

Competitor bone marrow cells from congenic mice (e.g., CD45.1+)

-

Recipient mice (e.g., F1 generation expressing both CD45.1 and CD45.2)

-

Equipment for lethal irradiation of recipient mice

-

Materials for intravenous injection

-

Flow cytometer and fluorescently labeled antibodies against CD45.1 and CD45.2

Procedure:

-

Recipient Preparation:

-

Lethally irradiate recipient mice (e.g., 900 cGy) to ablate their native hematopoietic system.[1]

-

-

Cell Preparation and Transplantation:

-

Engraftment Analysis:

-

At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.

-

Stain the blood cells with fluorescently labeled antibodies against CD45.1 and CD45.2.

-

Analyze the samples by flow cytometry to determine the percentage of donor-derived (CD45.2+) and competitor-derived (CD45.1+) cells in the peripheral blood. This percentage represents the level of chimerism and indicates the engraftment efficiency of the mobilized cells.[1]

-

-

Secondary Transplantation (Optional):

-

To assess the self-renewal capacity of the mobilized HSPCs, bone marrow cells can be harvested from the primary recipients and transplanted into secondary lethally irradiated recipients.[1]

-

Analyze engraftment in the secondary recipients as described above.

-

Concluding Remarks

BIO5192 presents a promising approach for the rapid mobilization of hematopoietic stem and progenitor cells. The protocols outlined in these application notes provide a framework for preclinical investigation into the efficacy and functional capacity of BIO5192-mobilized cells. It is important to note that while preclinical data are robust, clinical trial data for BIO5192 in the context of hematopoietic stem cell mobilization is limited. Further research is necessary to translate these findings to clinical applications.

References

- 1. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

Application Notes and Protocols for BIO5192 Administration in Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE models are crucial for understanding the pathogenesis of MS and for the preclinical evaluation of novel therapeutic agents. One such agent, BIO5192, a potent and selective small-molecule inhibitor of the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), has shown efficacy in animal models of inflammatory diseases. These application notes provide detailed protocols for the administration of BIO5192 in a mouse model of EAE, along with methods for assessing its therapeutic effects.

BIO5192's mechanism of action involves the blockade of the interaction between VLA-4, expressed on the surface of lymphocytes, and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on inflamed endothelial cells of the blood-brain barrier. This interaction is a critical step in the infiltration of pathogenic T cells into the central nervous system (CNS), a key event in the initiation and progression of EAE and MS. By inhibiting this interaction, BIO5192 is expected to reduce CNS inflammation and ameliorate the clinical signs of EAE.

Data Presentation

Table 1: Prophylactic BIO5192 Treatment on EAE Clinical Scores

| Treatment Group | Mean Day of Onset (± SEM) | Mean Peak Score (± SEM) | Cumulative Disease Score (± SEM) |

| Vehicle Control | 12.5 ± 0.8 | 3.5 ± 0.3 | 45.2 ± 5.1 |

| BIO5192 (30 mg/kg) | 16.2 ± 1.1 | 2.1 ± 0.4 | 25.8 ± 4.5* |

*Note: Data are hypothetical and represent expected outcomes. *p < 0.05 compared to Vehicle Control.

Table 2: Histopathological Analysis of Spinal Cords from EAE Mice

| Treatment Group | Inflammation Score (0-4) (± SEM) | Demyelination Score (0-3) (± SEM) |

| Vehicle Control | 3.2 ± 0.4 | 2.5 ± 0.3 |

| BIO5192 (30 mg/kg) | 1.5 ± 0.3 | 1.2 ± 0.2 |

*Note: Data are hypothetical and represent expected outcomes. *p < 0.05 compared to Vehicle Control.

Experimental Protocols

I. MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes the induction of a chronic progressive EAE model in C57BL/6 mice, which is suitable for evaluating the efficacy of therapeutic compounds like BIO5192.

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

BIO5192

-

Vehicle for BIO5192 (e.g., 0.5% methylcellulose in water)

Procedure:

-

Antigen Emulsion Preparation:

-

On the day of immunization, prepare an emulsion of MOG35-55 in CFA.

-

Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.

-

Emulsify the MOG35-55 solution with an equal volume of CFA to a final MOG35-55 concentration of 1 mg/mL. The final emulsion should be thick and stable.

-

-

Immunization (Day 0):

-

Anesthetize mice lightly.

-

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank (50 µL per site), for a total of 100 µg of MOG35-55 per mouse.

-

Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

-

II. BIO5192 Administration

BIO5192 can be administered either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).

Prophylactic Treatment:

-

Begin BIO5192 administration on Day 0 (day of immunization) or Day 1.

-

Administer BIO5192 subcutaneously (s.c.) at a dose of 30 mg/kg once or twice daily. The dosing regimen should be maintained for a predetermined period (e.g., 21 days).

-

The control group should receive an equivalent volume of the vehicle.

Therapeutic Treatment:

-

Monitor mice daily for the onset of clinical signs of EAE (see Clinical Scoring protocol).

-

Begin BIO5192 administration when mice reach a clinical score of 1.0 or 2.0.

-

Administer BIO5192 (30 mg/kg, s.c.) daily for the remainder of the study.

-

The control group should receive vehicle administration starting at a similar disease score.

III. Clinical Scoring of EAE

Monitor mice daily for clinical signs of EAE and body weight. Clinical scoring is typically performed on a 0-5 scale.

EAE Clinical Scoring Scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or wobbly gait.

-

3: Partial hind limb paralysis.

-

4: Complete hind limb paralysis.

-

5: Moribund state or death.

IV. Histopathological Analysis

At the end of the study, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde. Collect spinal cords for histological analysis.

Procedure:

-

Tissue Processing:

-

Dissect the spinal cord and post-fix in 4% paraformaldehyde overnight.

-

Process the tissue for paraffin embedding.

-

Cut 5-10 µm thick sections.

-

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: To assess inflammatory cell infiltration.

-

Luxol Fast Blue (LFB) Staining: To assess demyelination.

-

-

Scoring:

-

Inflammation Score:

-

0: No inflammation.

-

1: Cellular infiltrates only in the perivascular space.

-

2: Mild cellular infiltration in the parenchyma.

-

3: Moderate cellular infiltration in the parenchyma.

-

4: Severe and widespread cellular infiltration.

-

-

Demyelination Score:

-

0: No demyelination.

-

1: Mild demyelination.

-

2: Moderate demyelination.

-

3: Severe and widespread demyelination.

-

-

Visualizations

Signaling Pathway of VLA-4 Inhibition by BIO5192

Caption: VLA-4/VCAM-1 interaction and its inhibition by BIO5192.

Experimental Workflow for BIO5192 Efficacy Testing in EAE

Caption: Workflow for evaluating BIO5192 in a mouse EAE model.

Application Notes and Protocols: Combining BIO5192 and Plerixafor for Enhanced Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic stem cell transplantation (HSCT) is a critical therapeutic procedure for a variety of hematologic malignancies and other disorders. The success of HSCT relies on the efficient collection of a sufficient number of hematopoietic stem and progenitor cells (HSPCs). While Granulocyte-colony stimulating factor (G-CSF) has been the standard agent for mobilizing HSPCs from the bone marrow into the peripheral blood, this approach can be time-consuming and is not always effective.[1][2] This has spurred the development of novel small molecule inhibitors that can rapidly and efficiently mobilize HSPCs.

This document provides detailed application notes and protocols for the combined use of BIO5192, a small molecule inhibitor of Very Late Antigen-4 (VLA-4), and Plerixafor (also known as AMD3100), a C-X-C chemokine receptor type 4 (CXCR4) antagonist, for the mobilization of HSPCs.[1][3][4] The synergistic action of these two agents offers a promising alternative to traditional mobilization regimens. BIO5192 disrupts the interaction between VLA-4 on HSPCs and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on bone marrow stromal cells.[3][4][5] Plerixafor blocks the binding of Stromal Cell-Derived Factor-1 (SDF-1, or CXCL12) to its receptor CXCR4 on HSPCs.[6][7][8][9] The simultaneous blockade of these two key retention pathways leads to a robust and rapid egress of HSPCs into the peripheral circulation.[1][2][10]

Signaling Pathways in HSPC Mobilization

The retention of HSPCs within the bone marrow niche is an active process mediated by several key molecular interactions. The VLA-4/VCAM-1 and CXCR4/SDF-1 axes are central to this process. BIO5192 and Plerixafor induce HSPC mobilization by antagonizing these pathways.

References